![molecular formula C16H11BrN2O3S B258374 Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B258374.png)
Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate has been studied for its potential applications in various fields, such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In material science, Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Wirkmechanismus
The mechanism of action of Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease development. For example, in cancer treatment, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting these enzymes, Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate has been shown to have various biochemical and physiological effects, depending on the application. In cancer treatment, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth. In Alzheimer's disease, Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate in lab experiments include its high purity, stability, and ease of synthesis. This compound can be synthesized in large quantities with high yields, making it suitable for scale-up experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents. Therefore, caution should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate. These include:
1. Further investigation of the mechanism of action of this compound in various applications.
2. Development of novel derivatives of Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate with improved properties.
3. Exploration of the potential use of this compound in other fields, such as agriculture and energy.
4. Investigation of the potential toxicity and environmental impact of this compound.
5. Development of new synthesis methods for Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate with improved efficiency and sustainability.
Conclusion:
Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity of the product. This compound has been studied for its potential use in medicinal chemistry, material science, and environmental science. Its mechanism of action is believed to involve the inhibition of certain enzymes or proteins that play a role in disease development. This compound has various biochemical and physiological effects, depending on the application. The advantages of using Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate in lab experiments include its high purity, stability, and ease of synthesis, while its limitations include its potential toxicity and limited solubility in certain solvents. There are several future directions for the study of Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate, including further investigation of its mechanism of action, development of novel derivatives, and exploration of its potential use in other fields.
Synthesemethoden
The synthesis of Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate involves the reaction of 6-bromo-2-aminobenzothiazole with methyl 4-formylbenzoate in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound. This synthesis method has been optimized to achieve high yields and purity of the product.
Eigenschaften
Produktname |
Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate |
---|---|
Molekularformel |
C16H11BrN2O3S |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C16H11BrN2O3S/c1-22-15(21)10-4-2-9(3-5-10)14(20)19-16-18-12-7-6-11(17)8-13(12)23-16/h2-8H,1H3,(H,18,19,20) |
InChI-Schlüssel |
UBJGVUCDOJJXOL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.